molecular formula C29H30N4O6 B2583460 ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-51-6

ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2583460
CAS No.: 534579-51-6
M. Wt: 530.581
InChI Key: TWTAFHUCTOCPNV-ZXPTYKNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Formula: C₂₉H₃₀N₄O₆
Molecular Weight: 530.6 g/mol
CAS Number: 534579-51-6
Key Features:

  • Structure: Contains a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system) with a cyclohexyl group at position 7 and a 3,4-dimethoxybenzoyl substituent at position 4.
  • Physicochemical Properties:
    • XLogP3: 3.8 (moderate lipophilicity)
    • Topological Polar Surface Area (TPSA): 110 Ų (high hydrogen-bonding capacity)
    • Rotatable Bonds: 7 (indicating moderate conformational flexibility)
    • Complexity: 1210 (extremely high due to fused rings and substituents) .

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-4-39-29(36)21-17-20-25(30-24-12-8-9-15-32(24)28(20)35)33(19-10-6-5-7-11-19)26(21)31-27(34)18-13-14-22(37-2)23(16-18)38-3/h8-9,12-17,19H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTAFHUCTOCPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and acetone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

Mechanism of Action

The mechanism by which ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate

Chemical Formula : C₂₂H₁₇ClN₄O₄
Molecular Weight : 436.8 g/mol
CAS Number : 534565-93-0
Key Differences :

  • Substituents : Replaces the cyclohexyl group with a methyl group and the 3,4-dimethoxybenzoyl with a 3-chlorobenzoyl moiety.

Functional Implications :

  • Lower TPSA may improve membrane permeability but reduce solubility compared to the dimethoxy analog.

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)

General Structure : Ethyl 4-(substituted phenethyl)benzoates with heterocyclic groups (e.g., pyridazine, isoxazole).
Key Features :

  • Substituents : Pyridazin-3-yl, 6-methylpyridazin-3-yl, and methylisoxazol-5-yl groups.
  • Potential Applications: These compounds, while structurally distinct from the tricyclic core of the main compound, share the ethyl benzoate moiety, which is common in kinase inhibitors and enzyme modulators .

Comparative Analysis Table

Property Main Compound 3-Chloro Analog Ethyl Benzoate Derivatives
Molecular Formula C₂₉H₃₀N₄O₆ C₂₂H₁₇ClN₄O₄ Varies (e.g., C₂₂H₂₁N₃O₂)
Molecular Weight (g/mol) 530.6 436.8 ~350–450
XLogP3 3.8 2.7 2.5–4.0
TPSA (Ų) 110 91.6 70–100
Key Substituents Cyclohexyl, 3,4-dimethoxybenzoyl Methyl, 3-chlorobenzoyl Pyridazine, isoxazole
Structural Rigidity High (tricyclic core) Moderate (fewer rotatable bonds) Variable (linear vs. cyclic)

Research Findings and Implications

Structural and Functional Insights

  • Main Compound: The bulky cyclohexyl and electron-rich dimethoxy groups may enhance binding to hydrophobic pockets or aromatic stacking interactions in target proteins. High TPSA suggests strong solubility in polar solvents, which could be advantageous for intravenous formulations .
  • 3-Chloro Analog : Reduced steric bulk and lipophilicity may improve bioavailability but limit target affinity. The chloro group’s electron-withdrawing nature could modulate reactivity in metabolic pathways .

Biological Activity

Ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities due to its unique molecular structure. This article delves into the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

Molecular Structure and Properties

The compound has a molecular formula of C29H30N4O6 and a molecular weight of approximately 518.58 g/mol. Its intricate structure includes various functional groups that may interact with biological targets.

PropertyValue
Molecular Weight518.58 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions
Melting PointNot readily available

The mechanism of action for ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The unique tricyclic structure may facilitate binding to these targets, potentially leading to significant biological effects.

Anticancer Properties

Preliminary studies suggest that compounds similar to ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can inhibit the proliferation of cancer cells at low micromolar concentrations (IC50 values ranging from 5 to 15 μM). This suggests a potential role in cancer therapy.

Anti-inflammatory Effects

Research indicates that certain derivatives of this compound may possess anti-inflammatory properties. The presence of methoxy groups in the benzoyl moiety is known to enhance anti-inflammatory activity by modulating inflammatory pathways.

Case Studies and Research Findings

  • Cytotoxicity Against Jurkat T Cells : A study found that compounds structurally related to ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino exhibited potent cytotoxicity against Jurkat T cells with an IC50 of approximately 8.10 μM . This indicates strong potential for further development as an anticancer agent.
  • Mechanistic Insights : Research on similar triazatricyclo compounds has revealed that they may induce apoptosis in cancer cells through caspase activation and modulation of the mitochondrial pathway . Understanding these mechanisms could lead to optimized therapeutic strategies.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Clinical Trials : Exploring its efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.